5,5-Dimethyl-2-oxo-4-(propan-2-yl)tetrahydrofuran-3-carboxamide
Description
Properties
CAS No. |
7128-62-3 |
|---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
5,5-dimethyl-2-oxo-4-propan-2-yloxolane-3-carboxamide |
InChI |
InChI=1S/C10H17NO3/c1-5(2)7-6(8(11)12)9(13)14-10(7,3)4/h5-7H,1-4H3,(H2,11,12) |
InChI Key |
YBXQYFMVYQQARJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(C(=O)OC1(C)C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation typically follows a multi-step synthetic route involving:
- Formation of the tetrahydrofuran ring via cyclization reactions.
- Introduction of the 5,5-dimethyl substitution through alkylation or starting from appropriately substituted precursors.
- Installation of the isopropyl group at the 4-position via selective alkylation or addition reactions.
- Conversion of a carboxylic acid or ester intermediate at the 3-position into the carboxamide functionality through amidation.
Detailed Synthetic Routes and Reaction Conditions
Cyclization and Ring Formation
- The tetrahydrofuran ring is commonly formed by intramolecular cyclization of hydroxy acid or hydroxy ester precursors under acidic or Lewis acid catalysis.
- Lewis acids such as boron trifluoride etherate or titanium tetrachloride can promote cyclization by activating carbonyl groups.
- Reaction temperatures are generally maintained between 0°C and 60°C to control reaction rates and minimize side products.
Installation of the Isopropyl Group at Position 4
- The isopropyl substituent can be introduced via nucleophilic substitution or addition reactions using isopropyl halides or isopropyl organometallic reagents (e.g., isopropylmagnesium bromide).
- Alternatively, the use of zinc enolates derived from 1-aryl-2-bromo-2-phenylethanones has been reported for related compounds, suggesting a possible analogous approach for this compound.
- Reaction conditions typically involve inert atmosphere (nitrogen or argon), low temperatures (-10°C to 35°C), and polar aprotic solvents such as tetrahydrofuran or dimethylformamide.
Conversion to Carboxamide
- The carboxamide group is introduced by amidation of the corresponding carboxylic acid or ester intermediate.
- Amidation is commonly performed using ammonia or amine sources in the presence of coupling agents such as thionyl chloride, carbodiimides (e.g., DCC), or via direct reaction with ammonia under reflux.
- Solvents like chloroform, dichloromethane, or polar aprotic solvents are used depending on the coupling agent.
- Reaction temperatures range from ambient to reflux conditions (25°C to 100°C).
Industrial Scale Considerations
- Industrial synthesis adapts the laboratory methods with emphasis on scalability, cost-effectiveness, and environmental safety.
- Continuous flow reactors are employed to improve heat and mass transfer, allowing precise control over reaction parameters.
- Catalysts and reagents are optimized to minimize waste and by-products.
- Purification steps include crystallization, distillation, and chromatographic techniques to ensure high purity.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Catalysts | Solvent(s) | Temperature Range | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization | Lewis acids (BF3·OEt2, TiCl4) | Dichloromethane, THF | 0°C to 60°C | Formation of tetrahydrofuran ring |
| 2 | Alkylation (5,5-dimethyl) | Methyl iodide, NaH | THF, DMF | 0°C to room temp | Controlled methylation at position 5 |
| 3 | Alkylation (isopropyl) | Isopropyl halide or organometallics | THF, DMF | -10°C to 35°C | Installation of isopropyl at position 4 |
| 4 | Amidation | Ammonia, thionyl chloride, DCC | CH2Cl2, chloroform | 25°C to reflux | Conversion of acid/ester to carboxamide |
Research Findings and Optimization
- Studies indicate that the use of polar aprotic solvents enhances the nucleophilicity of organometallic reagents, improving yields in alkylation steps.
- Temperature control is critical during cyclization to avoid polymerization or side reactions.
- The choice of coupling agent in amidation affects reaction time and purity; thionyl chloride-mediated amidation offers high conversion but requires careful handling due to corrosiveness.
- Recent patents suggest the use of potassium tert-butoxide as a base in related syntheses to improve reaction efficiency and selectivity at mild temperatures (-5°C to 35°C).
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Isopropyl-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Isopropyl-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Isopropyl-5,5-dimethyl-2-oxazolidinone
- 5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxamide
- 4-Isopropyl-2-oxotetrahydrofuran-3-carboxamide
Uniqueness
4-Isopropyl-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide is unique due to its specific combination of functional groups and structural features.
Biological Activity
5,5-Dimethyl-2-oxo-4-(propan-2-yl)tetrahydrofuran-3-carboxamide, also known as 4-Isopropyl-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| CAS No. | 7128-62-3 |
| Molecular Formula | C10H17NO3 |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | 5,5-dimethyl-2-oxo-4-(propan-2-yloxy)tetrahydrofuran-3-carboxamide |
| Canonical SMILES | CC(C)C1C(C(=O)OC1(C)C)C(=O)N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may modulate enzyme activity and affect cellular signaling pathways. Specifically, it has been shown to interact with:
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : It can bind to cell surface receptors, influencing physiological responses.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of 5,5-Dimethyl-2-oxo-4-(propan-2-yl)tetrahydrofuran-3-carboxamide. Its efficacy against various bacterial and fungal strains has been documented:
- Bacterial Inhibition : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Fungal Activity : In vitro assays revealed that it effectively inhibited the growth of several fungal pathogens.
Anticancer Properties
The compound has also been investigated for its anticancer potential:
- Cell Line Studies : In vitro cytotoxicity tests using human cancer cell lines (e.g., HCT116, PC3) indicated that it possesses antiproliferative effects.
- Mechanism of Action : The cytotoxicity may be linked to the induction of apoptosis in cancer cells and disruption of cell cycle progression.
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the minimum inhibitory concentration (MIC) of the compound against various pathogens. Results showed MIC values ranging from 250 to 500 µg/mL for different bacterial strains, indicating moderate potency compared to standard antibiotics .
- Antitumor Activity Assessment : Another investigation assessed the compound's effect on cancer cell viability using the MTT assay. The results indicated that concentrations above 10 µM significantly reduced cell viability in treated cultures .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 4-Isopropyl-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide | Moderate | Significant |
| 4-Isopropyl-2-oxotetrahydrofuran-3-carboxamide | Low | Moderate |
| 5,5-Dimethyl-2-oxazolidinone | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
